Methyl 5-bromo-2-cyano-3-methylbenzoate

Description

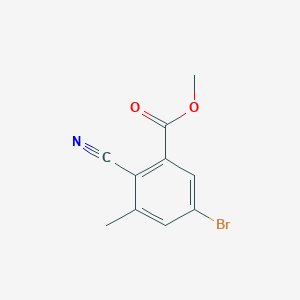

Methyl 5-bromo-2-cyano-3-methylbenzoate is a substituted methyl benzoate derivative featuring a bromine atom at position 5, a cyano group at position 2, and a methyl group at position 2. This compound’s structure combines electron-withdrawing (bromo, cyano) and electron-donating (methyl) substituents, which influence its physicochemical properties and reactivity.

Structure

2D Structure

Properties

IUPAC Name |

methyl 5-bromo-2-cyano-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-6-3-7(11)4-8(9(6)5-12)10(13)14-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIUNPHDXWSLNDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C#N)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Methylation

- Reaction: Esterification of 3-methylbenzoic acid with methanol under acidic conditions produces methyl 3-methylbenzoate.

- Conditions: Reflux with concentrated sulfuric acid as a catalyst.

Step 2: Bromination

- Reaction: Electrophilic aromatic substitution introduces a bromine atom at the 5-position.

- Conditions: Br₂ in the presence of iron(III) bromide (FeBr₃) as a Lewis acid catalyst, in a suitable solvent (e.g., dichloromethane) at low temperature to control regioselectivity.

Step 3: Cyanation

- Reaction: Nucleophilic aromatic substitution of a hydrogen (or a suitable leaving group, e.g., a nitro or halide) at the 2-position with a cyano group.

- Conditions: Copper(I) cyanide (CuCN) in dimethylformamide (DMF) at elevated temperatures is commonly used for aromatic cyanation.

Alternative Synthetic Routes

- Direct Cyanation of Pre-Brominated and Methylated Benzoate : If a suitable precursor with a leaving group at the 2-position is available, direct cyanation with CuCN can be employed.

- Sequential Functional Group Interconversions : Starting from 3-methylbenzoic acid, sequential bromination, nitration (to introduce a nitro group at the 2-position), reduction (to amine), and Sandmeyer reaction (conversion of amine to cyano via diazotization and CuCN) is another established route for introducing a cyano group ortho to a methyl group.

Purification and Characterization

- Purification : Recrystallization from ethanol or chromatographic purification (silica gel, using hexane/ethyl acetate mixtures) is standard.

- Characterization : The product is confirmed by melting point, NMR (¹H, ¹³C), IR (cyano stretch at ~2220 cm⁻¹), and mass spectrometry.

- Data Table: Key Synthetic Parameters

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Reaction Temperature | 0–80°C (bromination), 120–160°C (cyanation) | Lower for bromination, higher for cyanation |

| Solvents | Methanol, dichloromethane, DMF | Chosen for solubility and reactivity |

| Catalysts | FeBr₃ (bromination), CuCN (cyanation) | Promote desired transformation |

| Yield (per step) | 60–90% | Dependent on purification and conditions |

| Final Product Purity | ≥98% (after purification) | Confirmed by NMR and HPLC |

- Yield Optimization : Careful control of temperature and reagent stoichiometry is crucial for maximizing yield and minimizing side products, especially during the bromination and cyanation steps.

- Safety : Handling of bromine, cyanide reagents, and strong acids requires appropriate safety measures, including fume hoods and personal protective equipment.

- Scalability : The described methods are amenable to scale-up, with industrial processes employing continuous flow reactors for improved safety and efficiency.

- Summary Table: Synthetic Route Comparison

| Route Description | Advantages | Disadvantages |

|---|---|---|

| Stepwise (Methylation → Bromination → Cyanation) | Straightforward, high selectivity | Multiple steps, intermediate purification required |

| Functional Group Interconversion (Nitration/Reduction) | Versatile for various substituents | More steps, lower overall yield |

| Direct Cyanation of Pre-Functionalized Benzoate | Potentially shorter synthesis | Requires specific precursors |

The preparation of this compound is most efficiently achieved through a stepwise process involving methylation, bromination, and cyanation of a suitably substituted benzoate precursor. Each step requires careful optimization of conditions to ensure high yield and purity. The methods are well-established in organic synthesis and can be adapted for both laboratory and industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-cyano-3-methylbenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and alkoxides.

Reduction: The major product is the corresponding amine.

Hydrolysis: The major product is 5-bromo-2-cyano-3-methylbenzoic acid.

Scientific Research Applications

Chemical Synthesis

1. Intermediate in Organic Synthesis

Methyl 5-bromo-2-cyano-3-methylbenzoate is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its bromine and cyano groups facilitate various nucleophilic substitution reactions, allowing for the introduction of diverse functional groups into the molecular framework. This versatility makes it valuable in the development of pharmaceuticals and agrochemicals.

2. Reaction Mechanisms

The compound can undergo several types of reactions:

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, such as amines or thiols, resulting in substituted benzoate derivatives.

- Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4), expanding its application in medicinal chemistry.

- Oxidation Reactions: It can also be oxidized to introduce additional functional groups, enhancing its reactivity and potential applications.

Biological Applications

1. Biological Activity Investigation

Research has shown that this compound exhibits potential biological activities. It is investigated for its interactions with various biomolecules, including enzymes and proteins. For instance, studies have indicated that it may interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism.

2. Drug Development

The compound's structural features make it a candidate for drug development. Its ability to modify enzyme activity suggests potential therapeutic applications, particularly in treating diseases where enzyme modulation is beneficial. Moreover, its derivatives may serve as building blocks for more complex pharmaceutical agents .

Industrial Applications

1. Production of Specialty Chemicals

In industrial settings, this compound is employed in the production of specialty chemicals with specific properties. Its synthesis involves optimized processes that ensure high yield and purity, making it suitable for large-scale manufacturing.

2. Environmental Considerations

The synthesis methods are designed to be environmentally friendly, utilizing mild reaction conditions and minimizing hazardous by-products. This aspect is increasingly important in industrial chemistry as regulations on chemical manufacturing tighten .

Case Study 1: Synthesis of Pharmaceutical Intermediates

A study demonstrated the use of this compound in synthesizing a series of novel pharmaceutical intermediates. The compound was subjected to nucleophilic substitution reactions that yielded various amine derivatives with promising biological activity against specific cancer cell lines. The yield was reported to exceed 80%, showcasing its efficiency as a synthetic intermediate .

Case Study 2: Enzyme Interaction Studies

Another research focused on the interaction of this compound with cytochrome P450 enzymes. The study revealed that this compound could inhibit specific enzyme activities, leading to altered metabolic pathways in treated cells. Such findings highlight its potential as a tool for studying enzyme function and drug interactions .

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-cyano-3-methylbenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The cyano group and bromine atom can participate in various interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s activity and selectivity.

Comparison with Similar Compounds

Structural and Functional Group Differences

- Methyl 5-bromo-2-hydroxy-3-methoxybenzoate (CAS 134419-43-5): Substituents: Bromo (C5), hydroxy (C2), methoxy (C3). Molecular Formula: C₉H₉BrO₄; Molecular Weight: 261.07 . Key Differences: The hydroxy and methoxy groups enhance hydrogen-bonding capacity, increasing solubility in polar solvents compared to the cyano and methyl groups in the target compound.

- Methyl Salicylate (CAS 119-36-8): Substituents: Hydroxy (C2), methoxy (C1). Molecular Formula: C₈H₈O₃; Molecular Weight: 152.15 . Key Differences: Simpler structure lacking bromo and cyano groups, resulting in lower molecular weight, higher volatility, and reduced thermal stability.

- Sandaracopimaric Acid Methyl Ester: Substituents: Diterpene backbone with a methyl ester.

Physicochemical Properties

*Estimates based on substituent effects.

Research Findings and Trends

- Synthetic Utility: Brominated benzoates are frequently used as intermediates in cross-coupling reactions. The cyano group in the target compound offers a pathway for nitrile-to-amide or carboxylic acid conversions, unlike methoxy or hydroxy analogs .

- Environmental Impact: Brominated esters may exhibit higher persistence in environmental matrices compared to non-halogenated analogs, as seen in studies of brominated VOCs .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Methyl 5-bromo-2-cyano-3-methylbenzoate, and how do reaction parameters influence yield?

- Methodological Answer : A plausible synthesis involves sequential functionalization of the benzoate core. For example:

Methylation : Start with 5-bromo-2-cyano-3-methylbenzoic acid and employ esterification via methanol under acid catalysis (e.g., H₂SO₄) .

Substituent Introduction : Bromination and cyano group placement may require careful control of electrophilic substitution conditions (e.g., CuCN for cyano introduction ).

- Key Factors : Temperature (avoiding decomposition above 150°C), solvent polarity (polar aprotic solvents like DMF enhance reactivity), and stoichiometry (excess methylating agents improve esterification efficiency).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR detects methyl (δ ~2.3 ppm) and ester (δ ~3.9 ppm) groups. ¹³C NMR identifies carbonyl (δ ~165 ppm) and nitrile (δ ~115 ppm) signals .

- IR Spectroscopy : Monitor nitrile (C≡N stretch ~2240 cm⁻¹) and ester (C=O ~1720 cm⁻¹) functional groups.

- Mass Spectrometry : High-resolution MS confirms molecular ion [M+H]⁺ at m/z 284 (C₁₀H₈BrNO₂⁺) .

Q. What storage conditions are optimal to prevent decomposition of this compound?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to mitigate hydrolysis of the nitrile and ester groups. Desiccants (e.g., silica gel) prevent moisture-induced degradation .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The 3-methyl group hinders electrophilic attack at the ortho position, directing reactivity to the 5-bromo site.

- Electronic Effects : The electron-withdrawing cyano group deactivates the ring, reducing nucleophilic substitution rates but enhancing stability in Suzuki-Miyaura couplings (e.g., with Pd catalysts) .

- Experimental Design : Compare coupling efficiency with/without methyl and cyano groups using kinetic studies and DFT calculations .

Q. How can crystallographic data resolve polymorphism in this compound?

- Methodological Answer :

- X-ray Diffraction : Analyze single crystals grown via slow evaporation in dichloromethane/hexane. The methyl group’s steric bulk may induce π-stacking distortions, while bromine’s polarizability affects lattice energy .

- Thermal Analysis : DSC/TGA identifies polymorphic transitions (endothermic peaks) and decomposition thresholds (>180°C) .

Q. How should researchers address contradictory reports on byproduct formation during synthesis?

- Methodological Answer :

- Byproduct Profiling : Use HPLC-MS to identify impurities (e.g., demethylated or debrominated derivatives).

- Parameter Optimization : Systematically vary reaction time, temperature, and catalyst loading. For example, prolonged heating (>12 hrs) may degrade the nitrile group, forming carboxylic acid byproducts .

Safety and Hazard Mitigation

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE Requirements : Nitrile gloves (tested for permeability), chemical-resistant lab coats, and full-face shields to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods with ≥100 ft/min airflow to avoid inhalation of fine particulates .

- Spill Management : Neutralize with activated carbon; avoid aqueous washes to prevent hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.